4-tert-Octylphenol-3,5-d2
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Overview
Description
“4-tert-Octylphenol-3,5-d2” is an analytical standard used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . It is the deuterium labeled 4-tert-Octylphenol-3,5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20D2O . The average mass is 208.336 Da and the mono-isotopic mass is 208.179626 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 0.9±0.1 g/cm3, boiling point of 304.7±11.0 °C at 760 mmHg, and a flash point of 155.0±8.7 °C . It also has a molar refractivity of 65.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 220.6±3.0 cm3 .
Scientific Research Applications
Environmental Degradation and Transformation : 4-tert-Octylphenol is subject to transformation processes in aquatic environments. Studies have shown it undergoes photolysis under UV irradiation and reacts with hydroxyl radicals in the presence of hydrogen peroxide, leading to the formation of various degradation products (Mazellier & Leverd, 2003).
Analytical Detection and Quantification : Advanced analytical techniques, such as stir bar sorptive extraction, liquid chromatography-mass spectrometry, and voltammetry, have been developed for the sensitive detection of 4-tert-Octylphenol in various samples, including animal feed and environmental water samples (Kawaguchi et al., 2004), (Wan et al., 2013).
Endocrine Disruption and Ecotoxicity : 4-tert-Octylphenol is recognized for its endocrine-disrupting properties, affecting estrogen signaling pathways and potentially causing toxicity in humans and wildlife. Its presence in environmental waters and the need for effective removal techniques have been highlighted (Olaniyan et al., 2020).
Human Health Impacts : Investigations into the effects of 4-tert-Octylphenol on human sperm have demonstrated potential impacts on motility and viability, mediated by alterations in cellular signaling pathways (Huang et al., 2018).
Metabolism and Biotransformation : The metabolism of 4-tert-Octylphenol in liver and its conversion to glucuronides, primarily catalyzed by UDP-glucuronosyltransferase enzymes, have been studied to understand its bioavailability and potential endocrine-disrupting effects (Nomura et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-tert-Octylphenol-3,5-d2 is the central nervous system . This compound interacts with various components of the nervous system, influencing its function and potentially leading to observable changes in behavior or physiological responses .
Mode of Action
This compound interacts with its targets through a process known as deuteration . Deuteration is a method where stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules . This process has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that the compound is used for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuteration . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby impacting its bioavailability .
Result of Action
It’s known that the compound is used as a tracer in environmental and biological studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This suggests that the compound’s action can be influenced by the presence of these substances in the environment.
Biochemical Analysis
Cellular Effects
The cellular effects of 4-tert-Octylphenol-3,5-d2 are not well studied. Its parent compound, 4-tert-Octylphenol, has been shown to cause endocrine disruption, mediated by the estrogen receptor signaling pathway .
Molecular Mechanism
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Temporal Effects in Laboratory Settings
It is known that 4-tert-Octylphenol, the parent compound, is biodegradable, but certain degradation products are more toxic than the parent compound .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well studied. Studies on its parent compound, 4-tert-Octylphenol, have shown that it can cause various health effects, including hormonal imbalances, cancer, reproductive and neurological disorders, and cardiovascular diseases .
Metabolic Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. It is known that 4-tert-Octylphenol, the parent compound, is a multimedia compound detectable in all environmental compartments such as water, air, and soil .
Properties
IUPAC Name |
3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVYTVYFVQUDY-QFIQSOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746792 |
Source
|
Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-20-9 |
Source
|
Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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